molecular formula C10H13N5O3S B2805653 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034584-08-0

2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No. B2805653
M. Wt: 283.31
InChI Key: LYRZUJFRLCRPQG-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound, also known as MRS2500, has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine and related heterocyclic compounds have been synthesized and evaluated for their antimicrobial and antibacterial properties. For instance, Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, leading to the development of compounds with significant antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008). Similarly, Azab, Youssef, and El-Bordany (2013) aimed at creating novel heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities, indicating the potential of these compounds as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Potential as Insecticidal Agents

Further research into heterocyclic compounds bearing sulfonamido moieties has extended into the realm of agricultural chemistry, where novel bioactive sulfonamide thiazole derivatives have been synthesized and tested for their insecticidal efficacy against pests such as the cotton leafworm, Spodoptera littoralis. Soliman et al. (2020) found that certain sulfonamides bearing thiazole moiety showed potent toxic effects, indicating their utility as insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Antitumor Activity

On the oncological front, compounds derived from pyrazolo[1,5-a]pyrimidine have been synthesized and their anticancer activities explored. Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, and Abdelgawad (2020) investigated 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their in vitro cytotoxic activity against a panel of 60 cancer cell lines, identifying compounds with appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Antioxidant Activity

Investigations into the antioxidant properties of pyrazole-acetamide derivatives have also been conducted. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, which demonstrated significant antioxidant activity, showcasing the potential of these compounds in mitigating oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c1-14(19(2,17)18)7-10(16)13-8-5-11-9-3-4-12-15(9)6-8/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZUJFRLCRPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CN2C(=CC=N2)N=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

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